![molecular formula C20H21NO5 B3241707 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid CAS No. 1480400-34-7](/img/structure/B3241707.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid
Overview
Description
Scientific Research Applications
- Fmoc (Fluoren-9-ylmethoxy)carbonyl Amino Acid Azides : These compounds, including our target molecule, serve as coupling agents in peptide synthesis . They are stable at room temperature and find use in solid-phase peptide chemistry. Researchers utilize them to create peptide sequences with specific amino acid arrangements.
Peptide Synthesis and Solid-Phase Peptide Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid” are currently unknown . This compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis . .
Mode of Action
As an Fmoc amino acid derivative, it may interact with its targets through the formation of peptide bonds . The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during peptide synthesis, and it can be removed under basic conditions .
Biochemical Pathways
In general, Fmoc amino acid derivatives are used in the synthesis of peptides, which can participate in a wide range of biochemical pathways depending on the sequence of the peptide .
Pharmacokinetics
As a derivative of Fmoc amino acids, it is likely to be absorbed and distributed in the body following administration, metabolized to remove the Fmoc group, and excreted .
Result of Action
As an Fmoc amino acid derivative, its primary role is likely in the synthesis of peptides, which can have a wide range of effects depending on the specific peptide sequence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the stability of the Fmoc group . Additionally, factors such as temperature and the presence of other chemicals can influence the compound’s action and efficacy .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUWVMQYLPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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